molecular formula C15H12BrNO3S2 B2435527 4-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 2034265-61-5

4-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2435527
CAS RN: 2034265-61-5
M. Wt: 398.29
InChI Key: FJHIWTHWLXLDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H12BrNO3S2 and its molecular weight is 398.29. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Evaluation of Furan/Thiophene-1,3-Benzothiazin-4-one Hybrids : A series of furan/thiophene-1,3-benzothiazin-4-one hybrids were synthesized and evaluated for their antimicrobial activities. These compounds showed promising activity against a range of Gram-positive, Gram-negative bacteria, and yeasts belonging to Candida spp., especially against Staphylococcus spp. and Bacillus spp. (Popiołek, Biernasiuk, & Malm, 2016).

Applications in Dye-Sensitized Solar Cells

  • Effect of Five-Membered Heteroaromatic Linkers on the Performance of Phenothiazine-Based Dye-Sensitized Solar Cells : Phenothiazine derivatives with various conjugated linkers (furan, thiophene, and 3,4-ethylenedioxythiophene) were synthesized for use in dye-sensitized solar cells. A derivative with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency, demonstrating the potential application of such compounds in renewable energy technologies (Kim et al., 2011).

Synthesis and Characterization of Complex Compounds

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling : This research explored the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues, investigating their in vitro anti-bacterial activities against drug-resistant bacteria. The study showcases the potential of these compounds in addressing bacterial resistance through medicinal chemistry (Siddiqa et al., 2022).

Heterocyclic Chemistry and Derivatization

  • Palladium-Catalyzed Arylation of Furan- and Thiophene-Carboxylic Acids : This research demonstrated the palladium-catalyzed perarylation of 3-thiophene- and 3-furancarboxylic acids, resulting in tetraarylated products. The study provides insights into the methods for functionalizing heterocyclic compounds, offering pathways for developing novel materials or pharmaceuticals (Nakano et al., 2008).

properties

IUPAC Name

4-bromo-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3S2/c16-11-6-12(22-8-11)14(18)17-9-15(19,10-3-4-20-7-10)13-2-1-5-21-13/h1-8,19H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHIWTHWLXLDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC(=CS2)Br)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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